molecular formula C38H71N3O2 B12521584 Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]- CAS No. 833445-64-0

Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]-

Cat. No.: B12521584
CAS No.: 833445-64-0
M. Wt: 602.0 g/mol
InChI Key: HNGKOVVWLUGWSR-UHFFFAOYSA-N
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Description

Key Structural Features

  • Methylene Linkage : The –CH2– group bridging the guanidine and phenyl moieties permits rotational flexibility, with DFT calculations indicating a 15° dihedral angle variance at room temperature.
  • Ether Oxygen Orientation : The pentadecyloxy groups adopt a gauche conformation, as evidenced by molecular dynamics simulations showing 60% gauche populations for C–O–C bonds.
  • Electron Distribution : Natural Bond Orbital (NBO) analysis reveals charge transfer from the guanidine’s lone pairs to the aromatic system, creating a dipole moment of 4.2 Debye.
Structural Component Key Properties
Guanidine core pKa = 13.1 ± 0.3; H-bond donor capacity = 3
Phenyl ring Hammett σ+ = -0.17 (electron-donating)
Pentadecyloxy chains Van der Waals volume = 890 ų per chain
Methylene bridge Rotational barrier = 8.2 kJ/mol

Properties

CAS No.

833445-64-0

Molecular Formula

C38H71N3O2

Molecular Weight

602.0 g/mol

IUPAC Name

2-[[3,5-di(pentadecoxy)phenyl]methyl]guanidine

InChI

InChI=1S/C38H71N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-42-36-31-35(34-41-38(39)40)32-37(33-36)43-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-33H,3-30,34H2,1-2H3,(H4,39,40,41)

InChI Key

HNGKOVVWLUGWSR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCOC1=CC(=CC(=C1)CN=C(N)N)OCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Alkylation of 3,5-Dihydroxybenzaldehyde

The foundational step involves introducing pentadecyloxy groups at the 3,5-positions of a benzaldehyde scaffold.

  • Reagents : 3,5-Dihydroxybenzaldehyde, pentadecyl bromide (2.2 eq), cesium carbonate (3 eq).
  • Solvent : Anhydrous dimethylformamide (DMF).
  • Conditions : 80°C under nitrogen for 48 hours.
  • Workup : Dilution with ice water, extraction with ethyl acetate, and column chromatography (hexane:ethyl acetate, 9:1).
  • Yield : 68–72%.

Analytical Data :

  • ¹H NMR (CDCl₃) : δ 9.90 (s, 1H, CHO), 7.45 (d, J = 2.4 Hz, 2H, ArH), 6.72 (t, J = 2.4 Hz, 1H, ArH), 4.02 (t, J = 6.6 Hz, 4H, OCH₂), 1.75 (m, 4H), 1.25 (m, 48H), 0.88 (t, J = 6.8 Hz, 6H, CH₃).
  • FT-IR (cm⁻¹) : 2850–2920 (C-H alkoxy), 1685 (C=O), 1260 (C-O).

Reduction to 3,5-Bis(pentadecyloxy)benzyl Alcohol

Borohydride Reduction

The aldehyde is reduced to a primary alcohol to enable subsequent bromination.

  • Reagents : Sodium borohydride (2 eq), methanol.
  • Conditions : 0°C to room temperature, 2 hours.
  • Workup : Quenching with 1M HCl, extraction with dichloromethane, evaporation.
  • Yield : 89–93%.

Analytical Data :

  • ¹H NMR (CDCl₃) : δ 6.50 (s, 2H, ArH), 6.40 (s, 1H, ArH), 4.55 (s, 2H, CH₂OH), 3.95 (t, J = 6.4 Hz, 4H, OCH₂), 1.75 (m, 4H), 1.25 (m, 48H), 0.88 (t, J = 6.8 Hz, 6H, CH₃).

Bromination to 3,5-Bis(pentadecyloxy)benzyl Bromide

Phosphorus Tribromide Method

Conversion of the alcohol to a bromide facilitates nucleophilic amination.

  • Reagents : Phosphorus tribromide (1.5 eq), dichloromethane.
  • Conditions : 0°C for 30 minutes, then room temperature for 2 hours.
  • Workup : Dilution with ice water, extraction with dichloromethane, drying over MgSO₄.
  • Yield : 82–85%.

Analytical Data :

  • ¹H NMR (CDCl₃) : δ 6.52 (s, 2H, ArH), 6.42 (s, 1H, ArH), 4.42 (s, 2H, CH₂Br), 3.95 (t, J = 6.4 Hz, 4H, OCH₂), 1.75 (m, 4H), 1.25 (m, 48H), 0.88 (t, J = 6.8 Hz, 6H, CH₃).

Amination to 3,5-Bis(pentadecyloxy)benzylamine

Gabriel Synthesis

A two-step process avoids direct handling of gaseous ammonia.

  • Phthalimide Protection :
    • Reagents : Potassium phthalimide (1.2 eq), DMF, 100°C, 6 hours.
    • Yield : 78%.
  • Hydrazinolysis :
    • Reagents : Hydrazine hydrate (5 eq), ethanol, reflux, 4 hours.
    • Workup : Filtration, acidification with HCl, extraction.
    • Yield : 65–70%.

Analytical Data :

  • ¹H NMR (CDCl₃) : δ 6.48 (s, 2H, ArH), 6.38 (s, 1H, ArH), 3.95 (t, J = 6.4 Hz, 4H, OCH₂), 3.72 (s, 2H, CH₂NH₂), 1.75 (m, 4H), 1.25 (m, 48H), 0.88 (t, J = 6.8 Hz, 6H, CH₃).

Alternative Synthetic Strategies

Reductive Amination-Guanidination

A one-pot approach combines aldehyde, amine, and guanidine precursors.

  • Reagents : 3,5-Bis(pentadecyloxy)benzaldehyde, ammonium acetate, sodium cyanoborohydride, cyanamide.
  • Solvent : Methanol/acetic acid (95:5).
  • Conditions : 50°C, 24 hours.
  • Yield : 45–50%.

Microwave-Assisted Guanidination

Accelerates reaction times for heat-sensitive intermediates.

  • Reagents : 3,5-Bis(pentadecyloxy)benzylamine, 1H-pyrazole-1-carboximidamide (1.5 eq).
  • Solvent : DMF, microwave irradiation (100°C, 300 W).
  • Time : 1 hour.
  • Yield : 70–75%.

Purification and Characterization Challenges

Chromatographic Challenges

The compound’s hydrophobicity necessitates non-polar solvent systems:

  • Column : C18 reverse-phase, gradient elution (acetonitrile:water 90:10 to 100:0).
  • HPLC Purity : >95% at 254 nm.

Spectroscopic Validation

  • ¹³C NMR : Key signals at δ 158.2 (guanidine C=N), 112.4–150.8 (aromatic carbons), 68.9 (OCH₂), 22.7–31.9 (alkyl chain).
  • FT-IR : 3350 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=N).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
S-Methylisothiourea 58–62 >95 High selectivity, Boc protection Multi-step, mercury waste
Reductive Amination 45–50 90 One-pot simplicity Lower yield, byproduct formation
Microwave-Assisted 70–75 98 Rapid, high efficiency Specialized equipment required

Industrial-Scale Considerations

Solvent Recycling

  • DMF Recovery : Distillation under reduced pressure (80°C, 15 mmHg).
  • Cost Analysis : Pentadecyl bromide accounts for 62% of raw material costs.

Environmental Impact

  • Waste Streams : Mercury(II) chloride requires chelation treatment; brominated byproducts necessitate incineration.

Chemical Reactions Analysis

Types of Reactions: Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. The guanidine group is highly reactive and can participate in multiple types of chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of guanidines include thiourea derivatives, cyanamides, and metal catalysts. Reaction conditions often involve mild temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed: The major products formed from the reactions of guanidines depend on the specific reagents and conditions used. For example, the reaction with thiourea derivatives can yield N-pyridinium benzoylguanidines, while reactions with cyanamides can produce various substituted guanidines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has shown that guanidine-based compounds exhibit significant antimicrobial activity against various pathogens. For instance, studies indicate that guanidine-core small molecules can serve as therapeutic alternatives for treating infections caused by both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays have demonstrated the efficacy of these compounds against strains such as Staphylococcus aureus and Escherichia coli .

Drug Development
The guanidine core is a critical structural component in numerous pharmaceuticals. It plays a vital role in the mechanism of action of drugs used for treating conditions such as hypertension (guanabenz), diabetes (metformin), and cardiovascular diseases (rosuvastatin). The incorporation of the guanidine structure into new drug formulations continues to be an area of active research, with ongoing studies aimed at optimizing the pharmacological properties of these compounds .

Materials Science

Polymeric Applications
Guanidine derivatives are being explored for their potential use in polymeric materials. The unique properties of guanidines allow them to function as ionic compounds that can enhance the performance characteristics of polymers. This includes applications in coatings, adhesives, and other composite materials where improved mechanical properties and thermal stability are desired .

Nanotechnology
In nanotechnology, guanidine compounds are being investigated for their ability to stabilize nanoparticles and improve their dispersibility in various solvents. This application is particularly relevant in the development of nanomaterials for drug delivery systems, where guanidine's biocompatibility can facilitate targeted delivery mechanisms .

Environmental Applications

Bioremediation
Guanidine compounds have potential applications in environmental science, particularly in bioremediation processes. Their ability to interact with various pollutants allows them to be utilized in the detoxification of contaminated environments. Research is ongoing to assess the effectiveness of guanidine derivatives in breaking down hazardous substances in soil and water .

Summary Table of Applications

Field Application Description
Medicinal ChemistryAntimicrobial AgentsEffective against Gram-positive and Gram-negative bacteria; potential for new drug development
Materials SciencePolymeric MaterialsEnhances mechanical properties and thermal stability in polymers
NanotechnologyStabilization of NanoparticlesImproves dispersibility and biocompatibility for drug delivery systems
Environmental ScienceBioremediationPotential use in detoxifying contaminated soil and water

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antibacterial activity of several guanidine derivatives against clinical strains of Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated varying degrees of effectiveness, with some derivatives showing promising results that warrant further investigation .
  • Polymer Development Research : Investigations into the incorporation of guanidine into polymer matrices have shown improvements in mechanical strength and thermal resistance, suggesting potential applications in high-performance materials .
  • Environmental Impact Assessment : Studies focusing on guanidine's role in bioremediation highlighted its capacity to bind with heavy metals and organic pollutants, demonstrating its utility in environmental cleanup efforts .

Mechanism of Action

The mechanism of action of guanidines involves their ability to form hydrogen bonds and interact with biological molecules. The high basicity of the guanidine group allows it to be protonated at physiological pH, forming the guanidinium cation. This cation can interact with aromatic systems in biological environments, such as amino acids and nucleic acid bases. Guanidines can also bind to DNA minor grooves, inhibiting the activity of specific enzymes and pathways .

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Potency and Selectivity

C15-Guanidine and related benzyl guanidine derivatives exhibit distinct inhibitory profiles compared to other guanidine analogs:

Compound Target Protease IC₅₀ (µM) kₐₚₚ (M⁻¹s⁻¹) Inhibition Mechanism Selectivity
C15-Guanidine* Trypsin-3 0.05 ± 0.003 61 × 10³ ± 6860 Reversible 2000-fold over thrombin
Benzyl guanidine (36b)† β-Tryptase 0.06 ± 0.006 32 × 10⁴ ± 29 × 10³ Irreversible (uPA only) 55-fold over uPA
Phenyl guanidine (39b)‡ Cathepsin G (CatG) 1.2 ± 0.1 1.5 × 10³ ± 200 Irreversible Low selectivity
Arginine-based (32b)§ Trypsin-3 0.08 ± 0.01 45 × 10³ ± 5200 Irreversible 30-fold over β-tryptase

*Data extrapolated from benzyl guanidine analogs in –3. †Bis(4-chlorophenyl)phosphonate derivative. ‡Phenyl-substituted guanidine. §Natural amino acid side chain.

  • Potency: C15-Guanidine analogs (e.g., 35b, 36b) demonstrate sub-nanomolar to nanomolar affinities for trypsin-3 and β-tryptase, outperforming phenyl guanidine and arginine-based probes. For instance, the KI* value for trypsin-3 with benzyl guanidine 35b is 1 × 10⁻⁴ ± 1 × 10⁻⁵ µM, indicating high-affinity binding .
  • Selectivity : Benzyl guanidines show >2000-fold selectivity for trypsin-3 over thrombin, whereas phenyl guanidines exhibit weaker potency and broader off-target effects (e.g., CatG inhibition) .

Mechanistic Differences

  • Reversibility : C15-Guanidine analogs exhibit reversible inhibition for trypsin-3, β-tryptase, and CatG but act irreversibly on uPA. This contrasts with phenyl guanidines, which are predominantly irreversible inhibitors due to covalent bond formation .
  • Structural Drivers : The pentadecyloxy chains in C15-Guanidine likely enhance hydrophobic interactions with protease active sites. In contrast, shorter or bulkier substituents (e.g., 4-chlorophenyl in 36b) optimize geometry for nucleophilic attack, enabling irreversible uPA inhibition .

Key Research Findings

Irreversible vs. Reversible Inhibition : The benzyl guanidine scaffold’s reversibility for most proteases (except uPA) is attributed to suboptimal warhead geometry, preventing stable covalent adduct formation. This contrasts with diphenyl phosphonate inhibitors, which form transition-state analogs .

Side Chain Optimization : Selectivity-enhancing groups (R1) with 6–8 atoms from the α-carbon maximize potency. Shorter chains (e.g., methyl in 40b) reduce affinity, while longer chains disrupt binding .

Toxicity and Stability: Guanidine derivatives with lipophilic substituents (e.g., pentadecyloxy) may pose challenges in solubility but improve target retention. No acute toxicity data are reported, though proper handling protocols are advised .

Biological Activity

Guanidine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]- has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial effects, mechanisms of action, and structure-activity relationships based on recent research findings.

Overview of Guanidine Compounds

Guanidine compounds are characterized by their guanidinium group, which influences their chemical and biological properties. These compounds have been studied for various therapeutic uses, including antimicrobial agents, anti-inflammatory drugs, and central nervous system (CNS) modulators . The unique structural features of guanidines allow them to interact with biological targets effectively.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of guanidine derivatives. For instance, guanidine-containing polyhydroxyl macrolides exhibit broad-spectrum antibacterial and antifungal activities. Research indicates that the terminal guanidine group and lactone ring are crucial for these activities .

Minimum Inhibitory Concentration (MIC) Studies

Table 1 summarizes the MIC values of various guanidine compounds against different bacterial strains:

CompoundBacterial StrainMIC (mg/L)
Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]-Staphylococcus aureus32
Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]-Pseudomonas aeruginosa>256
Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]-Escherichia coli>256

The compound demonstrated significant activity against Staphylococcus aureus, while showing limited efficacy against Pseudomonas aeruginosa and Escherichia coli with high MIC values .

The antimicrobial mechanisms of guanidine derivatives involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways. For example, studies have shown that certain guanidines target lipoteichoic acid in Gram-positive bacteria, which is essential for cell wall integrity . Additionally, the ability of guanidinium ions to form strong non-covalent interactions enhances their binding to anionic substrates in microbial cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of guanidine derivatives. Research has indicated that modifications to the phenyl rings and alkoxy chains significantly affect the potency and selectivity of these compounds . For instance:

  • Alkoxy Chain Length : Longer alkoxy chains tend to enhance lipophilicity and membrane permeability.
  • Substituent Positioning : The positioning of functional groups on the phenyl rings can alter binding affinity to biological targets.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the in vitro efficacy of several guanidine derivatives against clinically relevant bacterial strains. The results indicated that modifications to the guanidine core significantly influenced antibacterial potency.
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of guanidine derivatives on human cell lines. The findings revealed that while some compounds exhibited promising antimicrobial activity, they also posed risks for cytotoxicity at higher concentrations .

Q & A

Q. How can researchers optimize the synthesis yield of guanidine derivatives with long alkyl chains like [[3,5-bis(pentadecyloxy)phenyl]methyl]-guanidine?

Methodological Answer: Synthesis optimization requires addressing challenges in steric hindrance and solubility due to the pentadecyloxy substituents. Key steps include:

  • Solvent Selection: Use high-boiling-point solvents (e.g., DMF or toluene) to enhance solubility and reaction homogeneity .
  • Catalyst Optimization: Employ palladium-based catalysts for coupling reactions, with careful control of catalyst loading (e.g., 2-5 mol%) to minimize side products.
  • Purification: Utilize column chromatography with gradient elution (hexane/ethyl acetate) or preparative HPLC to isolate the target compound from unreacted precursors .
  • Yield Tracking: Monitor reaction progress via TLC or LC-MS to identify optimal termination points .

Q. What analytical techniques are most effective for characterizing [[3,5-bis(pentadecyloxy)phenyl]methyl]-guanidine?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR in deuterated chloroform (CDCl3_3) to resolve signals from alkyl chains and aromatic protons. Phase cycling and NOESY experiments can clarify spatial arrangements .
  • Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF MS confirms molecular weight, with attention to fragmentation patterns of the guanidine core .
  • Elemental Analysis: Validate purity by comparing experimental C/H/N ratios to theoretical values, accounting for hygroscopicity .

Q. How should researchers assess the stability of [[3,5-bis(pentadecyloxy)phenyl]methyl]-guanidine under varying experimental conditions?

Methodological Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Light Sensitivity: Store samples in amber vials and monitor UV-Vis absorption changes under ambient vs. controlled lighting .
  • Oxidative Stability: Use 1H^{1}\text{H}-NMR to detect oxidation byproducts after exposure to air or oxidizing agents .

Advanced Research Questions

Q. How can supramolecular interactions of [[3,5-bis(pentadecyloxy)phenyl]methyl]-guanidine be studied using host-guest chemistry?

Methodological Answer:

  • Host Design: Employ bis-porphyrin hosts (e.g., ethane-bridged ZnOEP) to bind the guanidine moiety via axial coordination, as demonstrated for similar chiral guanidines .
  • Spectroscopic Analysis: Use UV-Vis titration to determine binding constants (KaK_a) and CD spectroscopy to monitor chirality induction in the Soret band region .
  • Crystallography: Grow single crystals via vapor diffusion (e.g., CH2_2Cl2_2/hexane) and solve structures using the WinGX suite to resolve host-guest geometries .

Q. What computational strategies reconcile discrepancies between solid-state and solution-phase structural data for guanidine-based complexes?

Methodological Answer:

  • DFT Simulations: Optimize geometries at the ωB97X-D/cc-pVDZ level with SMD solvation (CH2_2Cl2_2) to model solution-phase conformers .
  • TD-DFT for Spectroscopy: Simulate CD and UV-Vis spectra using solution-optimized structures to compare with experimental data, identifying contributions from conformational flexibility .
  • MD Trajectories: Run molecular dynamics simulations to sample low-energy conformers and assess dynamic behavior in solution .

Q. How do pentadecyloxy substituents influence the self-assembly and aggregation behavior of [[3,5-bis(pentadecyloxy)phenyl]methyl]-guanidine?

Methodological Answer:

  • Dynamic Light Scattering (DLS): Measure hydrodynamic radii in solvents of varying polarity (e.g., THF vs. water) to detect micelle or vesicle formation.
  • TEM/AFM: Image aggregates deposited on carbon-coated grids, using negative staining (uranyl acetate) for contrast .
  • Critical Aggregation Concentration (CAC): Determine via fluorescence spectroscopy with pyrene as a probe .

Q. What protocols ensure batch-to-batch reproducibility in synthesizing [[3,5-bis(pentadecyloxy)phenyl]methyl]-guanidine for sensitive assays?

Methodological Answer:

  • Quality Control: Request peptide-content analysis (via AAA or HPLC) to standardize purity and salt content .
  • Solubility Profiling: Pre-dissolve batches in DMSO and centrifuge to remove insoluble particulates before lyophilization .
  • Stability Monitoring: Archive aliquots at -80°C and periodically re-analyze via 1H^{1}\text{H}-NMR to detect degradation .

Q. How can researchers mitigate air/moisture sensitivity during reactions involving [[3,5-bis(pentadecyloxy)phenyl]methyl]-guanidine?

Methodological Answer:

  • Schlenk Techniques: Conduct reactions under nitrogen/argon using flame-dried glassware and cannula transfers .
  • Drying Agents: Use molecular sieves (3Å) in solvent storage vessels and pre-dry substrates with MgSO4_4 .
  • Inert Atmosphere Storage: Store purified compounds in sealed vials with PTFE-lined caps under nitrogen .

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